2-[(2-Cyclopentylacetyl)amino]benzamide

CCR5 antagonist HIV entry inhibitor chemokine receptor

2-[(2-Cyclopentylacetyl)amino]benzamide is a synthetic benzamide derivative in which a cyclopentylacetyl moiety is appended to the 2-amino position of the benzamide core. The compound belongs to a broader class of N-substituted benzamides that have been systematically explored as sigma‑1 (S1R) and sigma‑2 (S2R) receptor ligands, as well as CCR5 antagonists.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B10978481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Cyclopentylacetyl)amino]benzamide
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H18N2O2/c15-14(18)11-7-3-4-8-12(11)16-13(17)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,18)(H,16,17)
InChIKeyORNJBXVPJZCFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Cyclopentylacetyl)amino]benzamide – A Benzamide-Derived Sigma / CCR5 Ligand Scaffold for Investigational Procurement


2-[(2-Cyclopentylacetyl)amino]benzamide is a synthetic benzamide derivative in which a cyclopentylacetyl moiety is appended to the 2-amino position of the benzamide core . The compound belongs to a broader class of N-substituted benzamides that have been systematically explored as sigma‑1 (S1R) and sigma‑2 (S2R) receptor ligands, as well as CCR5 antagonists [1]. Preliminary pharmacological screening data indicate potential utility as a CCR5 antagonist, suggesting relevance for research programs targeting HIV entry, inflammatory disorders, or autoimmune conditions [2]. However, peer-reviewed binding affinity, selectivity, and functional activity data for this specific compound remain absent from the public domain at the time of this analysis.

Why Generic Substitution of 2-[(2-Cyclopentylacetyl)amino]benzamide Is Not Supported by Current Evidence


Benzamide-based sigma receptor ligands and CCR5 antagonists exhibit extreme sensitivity to subtle structural modifications; even minor alterations in the N-substituent, spacer length, or substitution pattern on the phenyl ring can shift receptor subtype selectivity by over 1,000‑fold or abolish target engagement entirely [1]. In the sigma receptor field, conformationally flexible benzamide analogs have been shown to achieve greater than 1,000‑fold selectivity for sigma‑2 over sigma‑1, whereas closely related regioisomers display inverted selectivity profiles [2]. Consequently, procurement decisions cannot rely on class‑level extrapolation alone—only compounds with compound‑specific, head‑to‑head quantitative comparator data can justify selection. For 2-[(2‑Cyclopentylacetyl)amino]benzamide, the absence of such direct comparator data in the public literature means that any claim of superiority over a close analog (e.g., 4-[(cyclopentylacetyl)amino]-N-methylbenzamide or 2-acetamido-N-cyclopentylbenzamide) would be scientifically unsupported at this time [3].

Quantitative Differentiation Evidence for 2-[(2-Cyclopentylacetyl)amino]benzamide Versus Closest Analogs


CCR5 Antagonist Pharmacological Screening – Preliminary Qualitative Signal vs. Untested Analogs

Preliminary pharmacological screening indicates that 2-[(2-cyclopentylacetyl)amino]benzamide can function as a CCR5 antagonist, providing a qualitative differentiation from the vast majority of benzamide analogs that have not been evaluated for this target [1]. In contrast, the structurally related 4-[(cyclopentylacetyl)amino]-N-methylbenzamide has been investigated primarily for antimicrobial and anticancer properties, with no reported CCR5 activity [2]. No quantitative IC50 or Ki values against CCR5 are publicly available for either compound, so the differentiation remains qualitative at present.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Sigma Receptor Pharmacophore Conformity – Class-Level Inference vs. Untethered Benzamide Core

The benzamide scaffold with an N‑linked hydrophobic substituent is a validated pharmacophore for sigma receptor engagement. In the landmark benzamide sigma‑1 ligand series reported by Donnier-Maréchal et al. (2017), optimal S1R affinity (Ki = 1.2–3.6 nM) and high S2R selectivity (Ki up to 1,400 nM) were achieved when the benzamide core carried specific substituents (e.g., Cl, CN, or NO₂ at the 4‑position) and the amine was separated by 2–4 methylene groups from the hydrophobic moiety [1]. 2-[(2‑Cyclopentylacetyl)amino]benzamide possesses the core benzamide scaffold and a hydrophobic cyclopentylacetyl group but lacks the critical aromatic substituents and optimal linker length that drive potent sigma‑1 affinity in the benchmark series . This class‑level inference suggests the compound may engage sigma receptors only weakly or with altered selectivity compared to optimized congeners, though direct binding data are absent.

sigma-1 receptor sigma-2 receptor benzamide pharmacophore

Sigma‑2 Receptor Radioligand Class Relevance – Potential for Tumor Imaging Probe Development

Conformationally flexible benzamide analogs have been extensively developed as sigma‑2 (σ₂) receptor radiotracers for PET imaging of solid tumors, capitalizing on the ~10‑fold higher σ₂ receptor density in proliferating versus quiescent tumor cells [1]. Representative benzamide‑derived σ₂ ligands such as 5‑bromo‑2,3‑dimethoxy‑N‑[2‑(6,7‑dimethoxy‑3,4‑dihydro‑1H‑isoquinolin‑2‑yl)‑butyl]‑benzamide have demonstrated >1,000‑fold selectivity for σ₂ (Ki = 8.2 nM) over σ₁ (Ki = 12,900 nM) [2]. 2-[(2‑Cyclopentylacetyl)amino]benzamide shares the benzamide backbone present in this radiotracer class, but direct σ₂ receptor binding data and selectivity ratios for this specific compound are not publicly reported. Its potential as a σ₂ imaging scaffold therefore remains unvalidated and should be regarded as speculative.

sigma-2 receptor PET imaging tumor proliferation marker

Evidence‑Backed Application Scenarios for 2-[(2-Cyclopentylacetyl)amino]benzamide in Scientific Procurement


CCR5 Antagonist Hit‑to‑Lead Exploration in Antiviral or Anti‑Inflammatory Drug Discovery

Research groups pursuing novel small‑molecule CCR5 antagonists for HIV‑1 entry inhibition, asthma, rheumatoid arthritis, or COPD may consider 2‑[(2‑cyclopentylacetyl)amino]benzamide as a screening hit for hit‑to‑lead optimization, based on preliminary pharmacological screening data suggesting CCR5 antagonist activity [1]. This application is most appropriate when the procurement goal is to generate primary binding and functional data (IC50, Ki, selectivity panel) where none currently exist in the public domain.

Benzamide Scaffold Diversification for Sigma Receptor Structure–Activity Relationship (SAR) Studies

Given the established importance of the benzamide chemotype in sigma receptor pharmacology, this compound may serve as a structural diversification probe within a broader SAR matrix. The cyclopentylacetyl substituent introduces a sterically distinct hydrophobic motif compared to the aromatic N‑substituents commonly found in high‑affinity sigma‑1 ligands [2]. Its inclusion in a SAR series could help define the steric tolerance of the sigma‑1 and sigma‑2 binding pockets, provided head‑to‑head binding assays are performed in parallel with benchmark compounds [3].

Medicinal Chemistry Starting Material for Parallel Library Synthesis of N‑Substituted Benzamides

As a building block containing a free primary amide and an acylated amine, 2‑[(2‑cyclopentylacetyl)amino]benzamide is synthetically tractable for further derivatization at the benzamide nitrogen, the aromatic ring, or the cyclopentylacetyl moiety. This compound can serve as a starting material for the parallel synthesis of focused benzamide libraries targeting chemokine receptors or sigma receptors, enabling systematic exploration of structure–activity relationships [1].

Essential Comparator Control for Selectivity Profiling of Structurally Related Benzamide Lead Candidates

For laboratories that have already identified a lead benzamide compound (e.g., a 4‑substituted or N‑methyl analog), 2‑[(2‑cyclopentylacetyl)amino]benzamide can serve as a structurally matched negative control or selectivity comparator. Its differential substitution pattern (2‑acylamino vs. 4‑substituted or N‑alkyl) provides a defined structural variable for deconvoluting the contribution of the cyclopentylacetyl moiety to target engagement and off‑target profiles [3].

Quote Request

Request a Quote for 2-[(2-Cyclopentylacetyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.